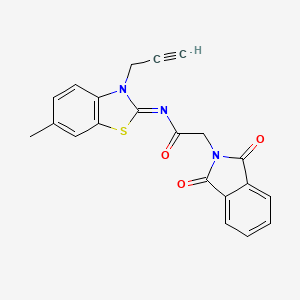

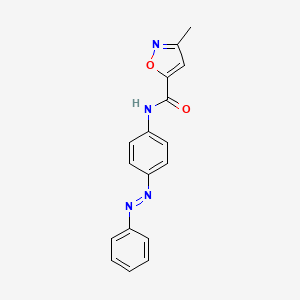

![molecular formula C15H12N2S3 B2823637 2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 478067-58-2](/img/structure/B2823637.png)

2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been synthesized as potential inhibitors of various enzymes and have shown promising antitumor activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves a multi-step sequence. Key steps include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives has been analyzed using crystal structure analysis . This analysis provides insights into the hydrogen bonding patterns and molecular arrangement present within the molecule .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat . Tazemetostat is a small molecule inhibitor of the EZH2 enzyme, which is often mutated or overexpressed in various types of cancer .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- The synthesis of thieno[3,2-d]pyrimidine derivatives involves reactions with arylsulfanyl chlorides, leading to the formation of fused pyrimidine systems. These reactions showcase the compound's utility in creating complex heterocyclic structures, which are pivotal in medicinal chemistry for drug design and development (Dyachenko et al., 2014).

Antimicrobial Properties

- Research into novel pyrazolopyrimidines incorporating phenylsulfonyl groups has revealed antimicrobial potential. The synthesis of these compounds demonstrates the broader chemical utility of thieno[3,2-d]pyrimidine derivatives in creating bioactive molecules that could lead to new antimicrobial agents (Alsaedi et al., 2019).

Chemotherapeutic Potential

- Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antifolate inhibitory activity, showcasing their potential application in cancer therapy. These compounds exhibit selectivity for high-affinity folate receptors, presenting a targeted approach for antitumor drug development (Deng et al., 2009).

Material Science Applications

- The synthesis and solid-state fluorescence properties of 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides highlight the potential of thieno[3,2-d]pyrimidine derivatives in materials science, particularly in the development of new fluorescent compounds for various applications ranging from bioimaging to sensors (Yokota et al., 2012).

Nonlinear Optical Properties

- Thieno[3,2-d]pyrimidine derivatives have been studied for their nonlinear optical (NLO) properties, indicating their utility in the development of NLO materials. This research opens avenues for the use of such compounds in optoelectronic devices and high-technology applications, showcasing the versatility of thieno[3,2-d]pyrimidine derivatives beyond pharmaceutical uses (Hussain et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of 2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine are EZH2 and Tubulin . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in cell division and intracellular transport.

Mode of Action

This compound acts as an inhibitor of EZH2 and Tubulin . It binds to these targets and interferes with their normal function. For EZH2, this results in a reduction of histone methylation, leading to changes in gene expression . For Tubulin, the compound prevents the polymerization of tubulin into microtubules, disrupting cell division and other cellular processes .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathway, leading to changes in gene expression . This can have various downstream effects depending on the specific genes affected. The inhibition of Tubulin disrupts the formation of microtubules, affecting the cell cycle and intracellular transport .

Result of Action

The compound has demonstrated potent antiproliferative activity against various cancer cell lines . It can significantly affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . It also exhibits dose-dependent inhibition of tumor cell migration and invasion .

Direcciones Futuras

Thieno[3,2-d]pyrimidine derivatives show promise as potential antitumor agents . Future research could focus on further optimizing these compounds to improve their antitumor activities. This could involve modifications to the structure of the molecule, testing the compounds against a wider range of cancer cell lines, and conducting in vivo studies to assess the efficacy and safety of these compounds in animal models .

Propiedades

IUPAC Name |

4-phenylsulfanyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S3/c1-2-9-19-15-16-12-8-10-18-13(12)14(17-15)20-11-6-4-3-5-7-11/h2-8,10H,1,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHHOJJTECZQAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

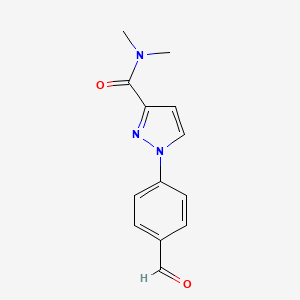

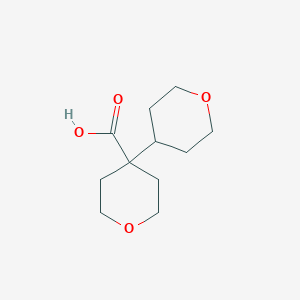

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2823557.png)

![1-[4-(Trifluoromethyl)phenyl]sulfonylpyrrol-3-amine;hydrochloride](/img/structure/B2823560.png)

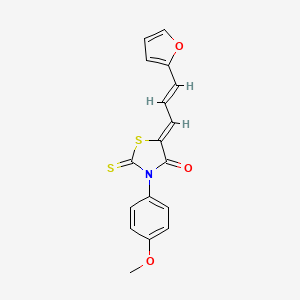

![Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2823561.png)

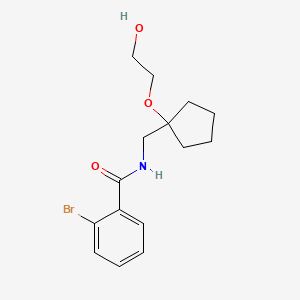

![cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2823567.png)

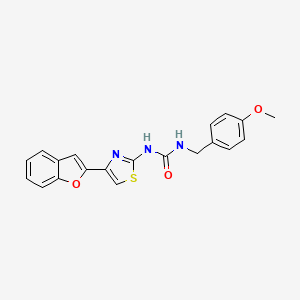

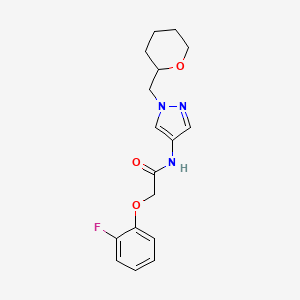

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2823572.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)